2-Bromo-5-acetyl thiophene oxime
Description
2-Bromo-5-acetyl thiophene oxime is a heterocyclic compound featuring a thiophene backbone substituted with bromine at position 2, an acetyl group at position 5, and an oxime functional group. Thiophene-based compounds are pharmacologically significant due to their structural versatility and bioactivity . The bromine atom enhances electrophilicity, while the oxime moiety contributes to hydrogen-bonding interactions, which are critical in biological systems .
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3 |
InChI Key |
GGNDYUAZNCRVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-bromo-5-acetyl thiophene oxime typically involves the reaction of 2-bromo-5-acetyl thiophene with hydroxylamine hydrochloride. The reaction conditions can be optimized for yield and purity, often utilizing solvents such as ethanol or methanol under reflux conditions. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure of the synthesized oxime.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. These compounds exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of thiophene showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Antitumor Activity
The cytotoxic effects of oxime ethers derived from thiophenes have been extensively studied. The compound has demonstrated promising antitumor activity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro studies using the MTT assay have shown that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant properties. Research indicates that compounds like this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. For instance, variations in substituents on the thiophene ring or the acetyl group can enhance or diminish its biological efficacy. Understanding these relationships is vital for optimizing the compound's pharmacological properties.
| Substituent | Activity | Comments |
|---|---|---|
| Hydroxyl | Increased antioxidant activity | Hydroxyl groups enhance electron donation |
| Methyl | Improved antibacterial properties | Methylation can increase lipophilicity |
| Halogen | Enhanced cytotoxicity | Halogenated derivatives often show increased potency |
Anticancer Research
In a notable study, researchers synthesized a series of thiophene-based oximes and evaluated their anticancer properties against human cancer cell lines. The study demonstrated that certain derivatives exhibited EC50 values in the low micromolar range, indicating potent cytotoxic effects .
Antibacterial Investigations
Another investigation focused on the antibacterial efficacy of various thiophene derivatives, including this compound. The results showed that these compounds had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, making them potential candidates for drug development against resistant bacterial strains .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The presence of bromine, acetyl, and oxime groups distinguishes 2-bromo-5-acetyl thiophene oxime from similar compounds. Key comparisons include:
Insights :
- Halogen Effects : Bromine substituents (as in 3i and the target compound) generally yield moderate melting points (160–200°C), whereas iodine analogs (e.g., 3m) exhibit higher melting points due to increased molecular weight .
- Oxime vs. Carboxylic Acid: Oxime groups (as in the target compound and 3-Bromo-4-ethoxy oxime ) facilitate hydrogen bonding with biological targets (e.g., Ser 211/212 in β2-adrenoceptors ), unlike carboxylic acids, which prioritize solubility .
Preparation Methods
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method involves electrophilic bromination of 2-acetylthiophene using NBS in glacial acetic acid. This reaction proceeds via radical intermediates, with iron powder or light often employed to initiate the process. Key parameters include:
Reaction Conditions
Mechanistic Insight
NBS generates bromine radicals under acidic conditions, which selectively substitute the thiophene ring at the 5-position due to the electron-donating acetyl group at C2. The reaction is highly regioselective, avoiding di-bromination byproducts.
Alternative Bromination with Molecular Bromine
A patent describes bromination using molecular bromine (Br₂) catalyzed by iron powder in dimethylformamide (DMF):
Procedure
-
Molar Ratio: 1:1 (2-acetylthiophene : Br₂).
-
Catalyst: Iron powder (5 mol%).
Advantages/Disadvantages
-
Cost-effective but requires careful handling of toxic Br₂.
-
Lower yield compared to NBS method due to competing side reactions.
Oxime Formation from 2-Acetyl-5-bromothiophene
Hydroxylamine Hydrochloride in Methanol
The acetyl group undergoes condensation with hydroxylamine hydrochloride under mildly acidic conditions:
Typical Protocol
-
Reagents: Hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (1.5 equiv).
-
Solvent: Methanol (0.2 M).
-
Workup: Neutralization with HCl, extraction with ethyl acetate.
Mechanism
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an intermediate imine that tautomerizes to the oxime.
Acetic Anhydride-Mediated Dehydration
Post-condensation dehydration using acetic anhydride enhances oxime stability:
pH-Controlled Optimization
A patent highlights pH adjustment (2–6) with carboxylic acids (e.g., acetic acid) to accelerate oxime formation:
Alternative Synthetic Routes
One-Pot Bromination-Oxime Formation
A streamlined approach combines bromination and oxime synthesis in a single pot:
-
Brominate 2-acetylthiophene with NBS in acetic acid.
-
Directly add hydroxylamine hydrochloride without intermediate isolation.
-
Advantage: Reduces purification steps but requires precise stoichiometry.
Characterization and Analytical Data
Physical Properties
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 7.86 (d, J = 3.6 Hz, 1H, thiophene-H), 7.71 (d, J = 3.3 Hz, 1H, thiophene-H), 6.95–7.02 (m, 2H, oxime-H).
Industrial-Scale Considerations
Cost Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-5-acetyl thiophene oxime, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by acetylation and oxime formation. Key steps include:
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) to introduce bromine at the 2-position of thiophene.
- Acetylation : Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃) to introduce the acetyl group at the 5-position.
- Oxime Formation : React the acetylated product with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH/EtOH) .
- Optimization : Adjust solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) and catalyst ratios to improve yield and purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Thiophene protons (δ 6.8–7.5 ppm, aromatic splitting patterns).
- Acetyl methyl group (δ ~2.5 ppm).
- Oxime proton (δ ~8–10 ppm, broad singlet).
- MS : Expect molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₆H₅BrNOS). Cross-validate with fragmentation patterns (e.g., loss of Br or acetyl groups) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 30–50% ethyl acetate in petroleum ether) to separate impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Advanced Research Questions
Q. How do substituents on the thiophene ring (e.g., bromine position, oxime conformation) influence biological activity in anticancer studies?
- Methodological Answer :
- Z-Conformation Oximes : Prioritize Z-isomers for enhanced antiproliferative activity (e.g., IC₅₀ values <2 µM in H-460 lung carcinoma cells).
- Substituent Effects : Bromine at position-5 stabilizes π-stacking interactions with DNA, while methyl groups at position-2 reduce steric hindrance .
- SAR Validation : Use molecular docking to simulate binding with kinase targets (e.g., EGFR) and compare with experimental IC₅₀ data .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR Analysis : Probe temperature-dependent splitting to identify conformational exchange (e.g., oxime isomerization).
- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for Z/E isomer differentiation .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., bromine at position-2).
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models.
- Transition State Analysis : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict activation barriers .
Q. What mechanistic insights explain the formation of byproducts during oxime synthesis?
- Methodological Answer :
- Side Reactions : Over-acetylation or hydrolysis of the oxime group under acidic conditions.
- Mitigation Strategies : Control pH (maintain alkaline conditions) and limit reaction time to <6 hours.
- LC-MS Monitoring : Track intermediate formation in real-time to identify competing pathways .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions.
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and scalability.
- DoE Optimization : Use factorial design to evaluate temperature, solvent ratio, and catalyst loading interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
